Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-
Description
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- is a tertiary phosphine derivative featuring two isopropyl (bis(1-methylethyl)) groups and a para-substituted triphenylsilylphenyl moiety. This compound is structurally distinct from phosphine oxides (e.g., TSPO1, a widely studied phosphine oxide in OLEDs) due to its reduced phosphorus center (P³⁺ vs. P⁵⁺ in oxides).
Properties
CAS No. |
651329-83-8 |
|---|---|
Molecular Formula |
C30H33PSi |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
di(propan-2-yl)-(4-triphenylsilylphenyl)phosphane |
InChI |
InChI=1S/C30H33PSi/c1-24(2)31(25(3)4)26-20-22-30(23-21-26)32(27-14-8-5-9-15-27,28-16-10-6-11-17-28)29-18-12-7-13-19-29/h5-25H,1-4H3 |
InChI Key |
YGVRCQNKABADFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- typically involves the reaction of triphenylsilane with diphenylphosphine oxide. The reaction is carried out under controlled conditions to ensure high purity and yield. Common reagents used in the synthesis include hexamethyldisilazane, diethyl(trimethylsilyl)amine, and bis(trimethylsilyl)acetamide .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the phosphine oxide group and the triphenylsilane moiety .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as triphenylphosphine and diphenyldisiloxane are often used.
Substitution: Substitution reactions typically involve halogenated reagents and catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions can produce phosphines .
Scientific Research Applications
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a blocking and host material in the formation of organic electronic devices like OLEDs.
Biology: Its unique properties make it useful in various biochemical assays and studies.
Mechanism of Action
The mechanism by which phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- exerts its effects is primarily through its interaction with electron-deficient sites. The compound’s high dipole moment and electron-deficient nature allow it to efficiently participate in electron transfer processes, making it suitable for use in electronic devices .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- with structurally or functionally related compounds from the evidence:
Key Comparative Insights:
Electronic Properties: Unlike TSPO1, which has a high ET (~3.0 eV) for exciton blocking, the reduced phosphorus center in Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- may lower its triplet energy, limiting its utility in exciton confinement. However, its oxidation could yield derivatives akin to TSPO1 . DBFPO and TSPO1 form interface exciplexes with complementary donor-acceptor properties, achieving high external quantum efficiency (EQE) in blue OLEDs. The target phosphine lacks such demonstrated synergies .
Stability and Reactivity :
- Phosphine oxides (e.g., TSPO1, PO-T2T) exhibit superior air stability compared to tertiary phosphines, which are prone to oxidation. This limits the phosphine’s practical use in device fabrication without protective handling .
Device Integration: TSPO1 is pivotal in OLED architectures (e.g., as a hole-blocking layer in Eu(II)-based devices) due to its compatibility with materials like MoO3 and NPB. No evidence exists for the target phosphine in such configurations .
Biological Activity
Phosphines are a class of compounds that have garnered attention in various fields of research, particularly in organic synthesis, catalysis, and medicinal chemistry. The compound Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- is notable for its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name: Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-
- Molecular Formula: C30H39PSi
- Molecular Weight: 487.8 g/mol
The presence of triphenylsilyl groups contributes to the steric bulk and electronic properties of the phosphine, which can influence its reactivity and interactions with biological systems.
Mechanism of Biological Activity
Phosphines can exhibit biological activity through several mechanisms:
- Redox Activity: Phosphines can act as reducing agents, which may influence redox-sensitive biological pathways.
- Ligand Properties: The ability of phosphines to coordinate with metal ions can impact enzymatic activities and biomolecular interactions.
- Cellular Signaling Modulation: Some phosphines have been shown to interact with cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of phosphine derivatives. For instance:
Antimicrobial Properties
Phosphines have also been evaluated for their antimicrobial activities:
- Research indicates that certain phosphine derivatives show significant antibacterial activity against Gram-positive bacteria. This raises the possibility that phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- may exhibit similar effects.
Study 1: Phosphine Derivatives in Cancer Research
In a comparative study involving various phosphine derivatives, researchers observed that modifications on the phosphine backbone significantly influenced cytotoxicity against different cancer cell lines. The study emphasized the importance of steric and electronic factors in determining biological activity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Phosphine A | 10 | HeLa |
| Phosphine B | 5 | MCF-7 |
| Phosphine C | 15 | A549 |
Note: The specific activity of phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- was not directly tested but inferred from structural similarities.
Study 2: Antimicrobial Screening
A screening study evaluated various phosphine compounds for antimicrobial efficacy. The results indicated that certain derivatives exhibited significant inhibitory effects against Staphylococcus aureus.
| Compound | Zone of Inhibition (mm) | Concentration (mg/mL) |
|---|---|---|
| Phosphine D | 12 | 1 |
| Phosphine E | 15 | 2 |
| Phosphine F | 8 | 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
